molecular formula C17H21NO B3852299 2-[benzyl(3-methylbenzyl)amino]ethanol

2-[benzyl(3-methylbenzyl)amino]ethanol

Cat. No.: B3852299
M. Wt: 255.35 g/mol
InChI Key: AXVURNBXWKLDHR-UHFFFAOYSA-N
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Description

2-[Benzyl(3-methylbenzyl)amino]ethanol is a tertiary ethanolamine derivative featuring dual benzyl substituents on the nitrogen atom: one benzyl group and one 3-methylbenzyl group. Its molecular formula is C₁₇H₂₁NO (calculated molecular weight: 255.35 g/mol). The compound combines a polar ethanolamine backbone with hydrophobic aromatic substituents, making it a candidate for applications in medicinal chemistry or catalysis.

Properties

IUPAC Name

2-[benzyl-[(3-methylphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-15-6-5-9-17(12-15)14-18(10-11-19)13-16-7-3-2-4-8-16/h2-9,12,19H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVURNBXWKLDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(Cyclopropyl(3-methylbenzyl)amino)ethanol

  • Molecular Formula: C₁₄H₂₁NO
  • Key Features : Replaces one benzyl group with a cyclopropyl moiety, reducing steric bulk and increasing rigidity. This modification may enhance binding specificity in biological systems .
  • Applications: Not explicitly stated in the evidence, but cyclopropyl groups are often used to modulate metabolic stability in drug design.

2-[(3-Methoxybenzyl)amino]ethanol

  • Molecular Formula: C₁₀H₁₅NO₂
  • Key Features: Contains a 3-methoxybenzyl group, introducing electron-donating methoxy substituents.
  • Physical Properties :
    • Boiling Point: 329.2°C (predicted)
    • Density: 1.071 g/cm³ (predicted) .

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

  • Molecular Formula: C₁₈H₂₃NO₂
  • Key Features: Incorporates a phenoxyethyl group, introducing an ether linkage that enhances molecular flexibility. This structural feature could influence pharmacokinetic properties, such as membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[benzyl(3-methylbenzyl)amino]ethanol
Reactant of Route 2
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2-[benzyl(3-methylbenzyl)amino]ethanol

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